

An In-depth Technical Guide to the Chemical Properties of Methyl 10-undecenoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-undecenoate

Cat. No.: B8381195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-undecenoate is an unsaturated fatty acid methyl ester that serves as a versatile and valuable building block in organic synthesis. Derived from the renewable resource castor oil, it is a key intermediate in the production of polymers, fragrances, and specialty chemicals. Its terminal double bond and ester functionality make it amenable to a wide range of chemical transformations, offering a gateway to diverse molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-undecenoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Chemical and Physical Properties

Methyl 10-undecenoate is a colorless liquid with a characteristic oily or fatty aroma.^{[1][2]} It is soluble in organic solvents such as ethanol and ether but insoluble in water.^[3]

Property	Value	Reference(s)
Molecular Formula	C12H22O2	[3]
Molecular Weight	198.30 g/mol	[1]
CAS Number	111-81-9	[3]
Appearance	Colorless liquid	[2][3]
Odor	Oily, fatty, slightly fruity	[4]
Melting Point	-27.5 °C	[3]
Boiling Point	245-248 °C at 760 mmHg	[1][3]
Density	0.882 - 0.891 g/mL at 20-25 °C	[1][2][5]
Refractive Index (n _{20/D})	1.436 - 1.442	[1][5]
Flash Point	>110 °C (>230 °F)	[4]
Solubility	Insoluble in water; soluble in ethanol, ether	[3]

Spectroscopic Data

The identity and purity of methyl 10-undecenoate can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Assignment
5.75-5.85	m	-CH=CH ₂	
4.90-5.05	m	-CH=CH ₂	
3.67	s	-OCH ₃	
2.30	t	-CH ₂ -COO-	
2.00-2.10	m	=CH-CH ₂ -	
1.55-1.65	m	-CH ₂ -CH ₂ -COO-	
1.25-1.40	m	-(CH ₂) ₅ -	

¹³ C NMR	Chemical Shift (ppm)	Assignment
174.3	C=O	
139.1	-CH=CH ₂	
114.2	-CH=CH ₂	
51.4	-OCH ₃	
34.1	-CH ₂ -COO-	
33.8	=CH-CH ₂ -	
29.1-29.4	-(CH ₂) ₅ -	
24.9	-CH ₂ -CH ₂ -COO-	

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode
3077	=C-H stretch (vinyl)
2927, 2855	C-H stretch (aliphatic)
1743	C=O stretch (ester)
1641	C=C stretch (vinyl)
1436	C-H bend (methyl ester)
991, 909	=C-H bend (vinyl out-of-plane)

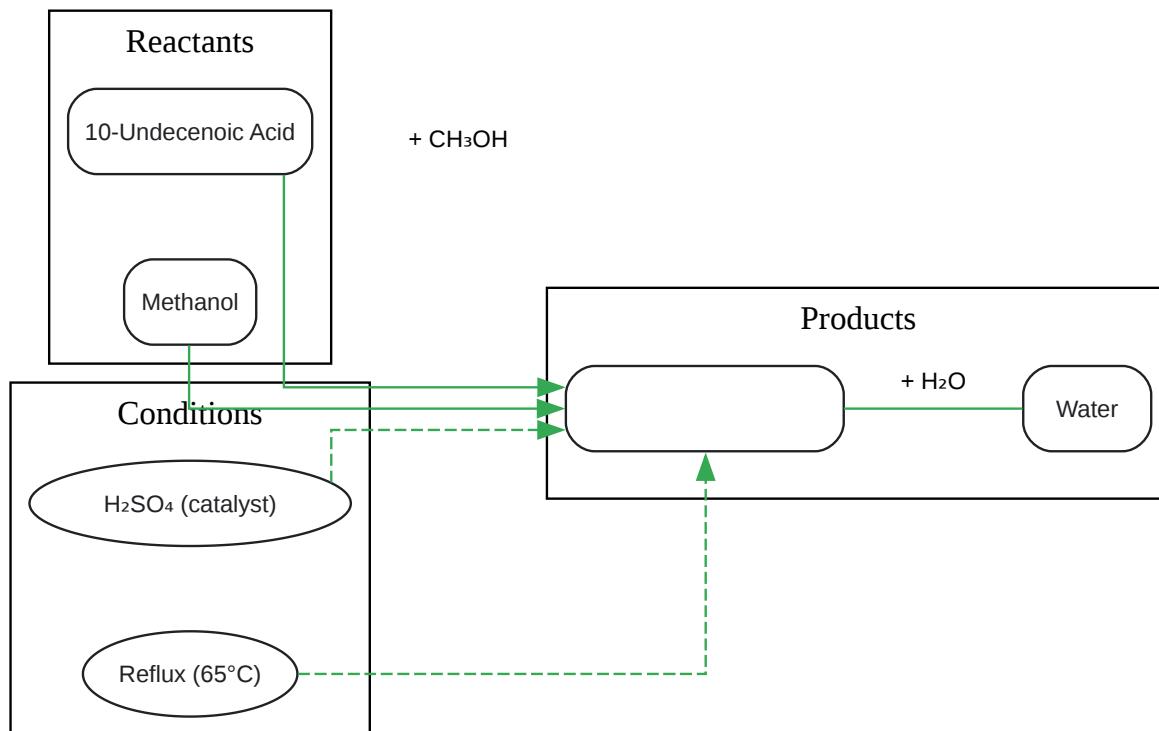
Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Fragment
198	[M] ⁺	
167	[M - OCH ₃] ⁺	
124	34.50	
96	33.20	
74	93.10	McLafferty rearrangement product
55	99.99	

Experimental Protocols

Synthesis of Methyl 10-undecenoate via Fischer Esterification

This protocol describes the synthesis of methyl 10-undecenoate from 10-undecenoic acid and methanol using an acid catalyst.[\[1\]](#)


Materials:

- 10-Undecenoic acid

- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

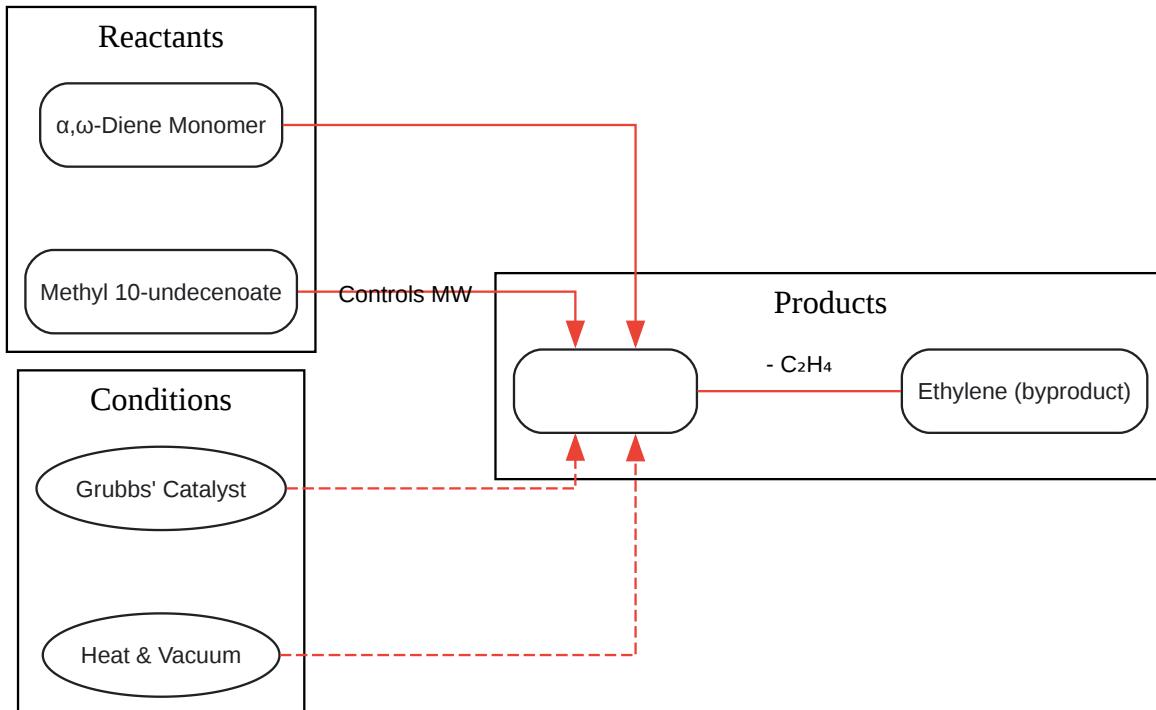
- In a round-bottom flask, dissolve 10-undecenoic acid in an excess of methanol (e.g., 10 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirring solution.
- Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 10-undecenoate.
- Purify the crude product by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of 10-Undecenoic Acid.

Acyclic Diene Metathesis (ADMET) Polymerization

Methyl 10-undecenoate can act as a chain-stopper in ADMET polymerization to control the molecular weight of the resulting polymer.[\[6\]](#)


Materials:

- α,ω -Diene monomer (e.g., 1,13-tetradecadiene)
- Methyl 10-undecenoate
- Grubbs' second-generation catalyst
- Anhydrous toluene

- Schlenk flask, vacuum line

Procedure:

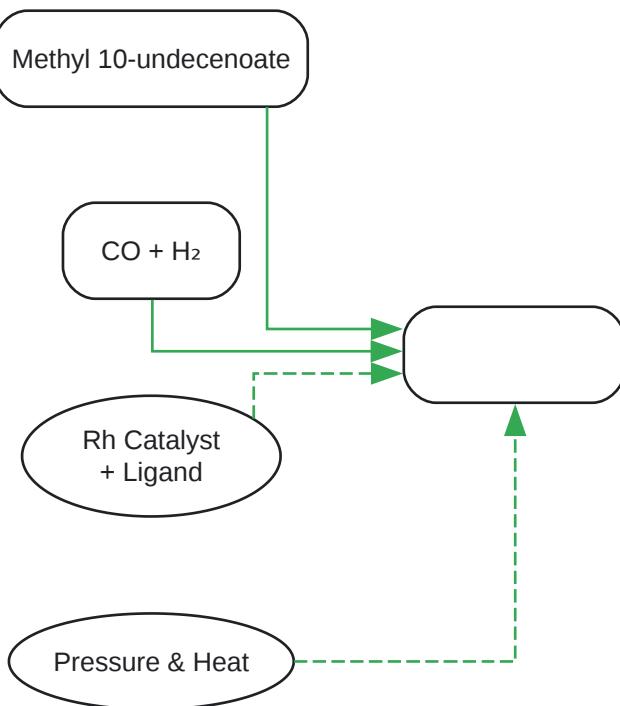
- In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the α,ω -diene monomer and a calculated amount of methyl 10-undecenoate (as a chain-stopper) in anhydrous toluene.
- Add the Grubbs' second-generation catalyst (typically 0.1-1 mol%) to the solution.
- Heat the reaction mixture to 50-80 °C under vacuum to facilitate the removal of the ethylene byproduct, driving the polymerization forward.
- Continue the reaction for several hours until the desired molecular weight is achieved. Monitor the reaction by gel permeation chromatography (GPC).
- Terminate the reaction by exposing the mixture to air or by adding a quenching agent like ethyl vinyl ether.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol.
- Filter and dry the polymer under vacuum.

[Click to download full resolution via product page](#)

Caption: ADMET Polymerization with a Chain-Stopper.

Hydroformylation of Methyl 10-undecenoate

This reaction introduces a formyl group to the alkene, primarily at the terminal position, to produce a bifunctional molecule.


Materials:

- Methyl 10-undecenoate
- Rhodium-based catalyst (e.g., Rh(acac)(CO)₂)
- Phosphine ligand (e.g., SulfoXantphos)
- Solvent system (e.g., water/1-butanol)^[7]

- Syngas (CO/H₂)
- High-pressure autoclave

Procedure:

- In a high-pressure autoclave, prepare a solution of the rhodium catalyst and the phosphine ligand in the chosen solvent system.
- Add methyl 10-undecenoate to the autoclave.
- Seal the autoclave and purge with syngas (a 1:1 mixture of CO and H₂).
- Pressurize the reactor to the desired pressure (e.g., 20 bar) and heat to the reaction temperature (e.g., 140 °C).^[7]
- Stir the reaction mixture for the specified time.
- After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
- Extract the product from the reaction mixture using an appropriate organic solvent.
- Analyze the product mixture by gas chromatography (GC) to determine the conversion and regioselectivity.

[Click to download full resolution via product page](#)

Caption: Hydroformylation of Methyl 10-undecenoate.

Conclusion

Methyl 10-undecenoate is a highly versatile and valuable platform chemical with a well-defined set of chemical and physical properties. Its utility in organic synthesis, particularly in polymer chemistry, is significant. The experimental protocols provided herein offer a starting point for the synthesis and functionalization of this important bio-based molecule. The comprehensive data presented in this guide will be a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective formation of α,ω -ester amides from the aminocarbonylation of castor oil derived methyl 10-undecenoate and other unsaturated substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyl 10-undecenoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8381195#chemical-properties-of-methyl-10-undecenoate\]](https://www.benchchem.com/product/b8381195#chemical-properties-of-methyl-10-undecenoate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com